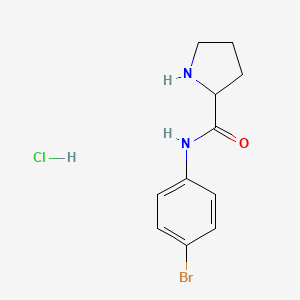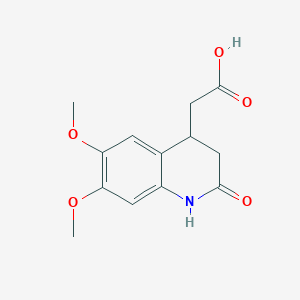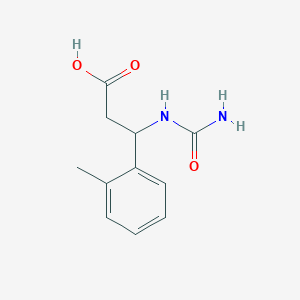![molecular formula C10H13Cl2NO2 B1416790 2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1396962-69-8](/img/structure/B1416790.png)
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride
Übersicht
Beschreibung
“2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H13Cl2NO2 . It is a powder in physical form . The compound’s IUPAC name is N-(2-chlorobenzyl)-beta-alanine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-8(9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
The molecular weight of “2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is 250.12 . It is a powder in physical form . The compound’s IUPAC name is N-(2-chlorobenzyl)-beta-alanine hydrochloride .
Wissenschaftliche Forschungsanwendungen
Docking Studies and Anti-Inflammatory Activity
Research has shown that β-hydroxy-β-arylpropanoic acids, structurally similar to "2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride," possess significant anti-inflammatory activity. A study involving docking experiments aimed to identify potential COX-2 inhibitors among these compounds. The results indicated that these compounds have interactions with the P3 anchor site like COX-2 selective inhibitors, highlighting their potential in anti-inflammatory applications (Savić et al., 2011).
Neuroprotective Properties
Another aspect of research has focused on neuroprotection, where compounds structurally related to "2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride" have been evaluated for their ability to protect neurons from damage due to hypoxia or global ischemia. For instance, 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride, with a structure similar to remacemide hydrochloride and weak potency as an NMDA receptor antagonist, was found to extend survival time in rodents exposed to hypoxia and protect vulnerable CA1 pyramidal neurons in rat and dog models of global ischemia (Palmer et al., 1995).
Anticonvulsant Activity
In the realm of epilepsy research, methyl 4-{[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate was compared with traditional antiepileptic drugs for its anticonvulsant properties in mice and rats. It demonstrated potent anticonvulsant activity in the maximal electroshock seizure (MES) model, showing promise as a potential antiepileptic agent with a pharmacologic profile similar to that of phenytoin (Mulzac & Scott, 1993).
Antitumor Effects
The compound "hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester" has been studied for its antitumor effects, showing inhibition against the growth of various tumors in mice models. This underscores the potential of structurally related compounds in cancer therapy (Fu, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylamino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-7(10(13)14)12-6-8-4-2-3-5-9(8)11;/h2-5,7,12H,6H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFYWXLAYRHLIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=CC=C1Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride | |
CAS RN |
1396962-69-8 | |
| Record name | Alanine, N-[(2-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396962-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



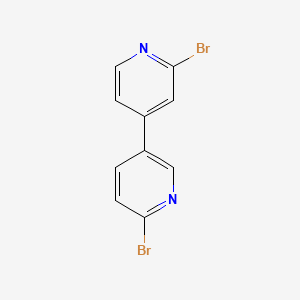
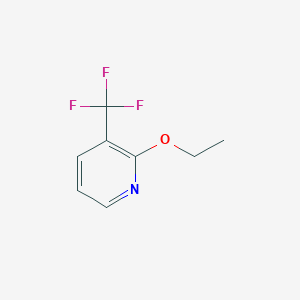
![1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B1416712.png)
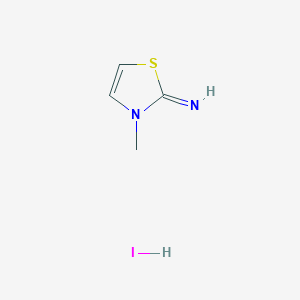
![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1416714.png)
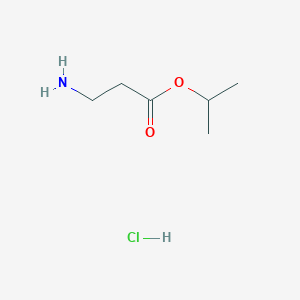
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B1416716.png)
![Ethyl[(2-nitrophenyl)methyl]amine hydrochloride](/img/structure/B1416717.png)
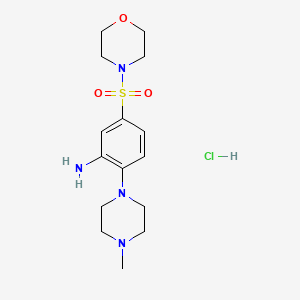
![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid hydrochloride](/img/structure/B1416722.png)
